Benzolamide

Content Navigation

- 1. General Information

- 2. Benzolamide (CAS 3368-13-6) Baseline Overview: A Hydrophilic Carbonic Anhydrase Inhibitor for Compartmentalized Assays

- 3. Why Generic Substitution Fails: The Criticality of Benzolamide's pKa in Preventing Unwanted CNS Penetrance

- 4. Benzolamide Product-Specific Quantitative Evidence Guide

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

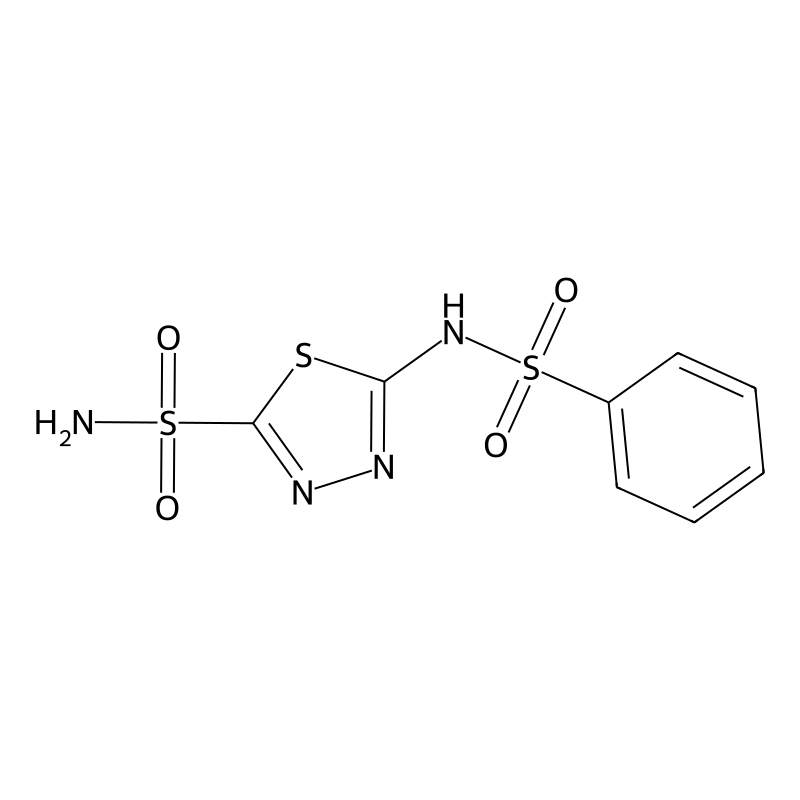

Benzolamide (CAS 3368-13-6) is a highly potent, benzenesulfonamide-derived carbonic anhydrase (CA) inhibitor characterized by its exceptional hydrophilicity and low acid dissociation constant (pKa) . Unlike broadly permeant CA inhibitors, Benzolamide is primarily utilized in pharmacological and physiological research to target membrane-bound CA isoforms (such as CA IV and CA XIV) and renal organic acid transport systems [1]. Its structural profile restricts passive diffusion across lipid bilayers at physiological pH, making it a critical procurement choice for researchers who require potent CA inhibition (Ki for hCA II = 9 nM) without the confounding variables of widespread intracellular or central nervous system (CNS) penetration .

Substituting Benzolamide with the industry-standard carbonic anhydrase inhibitor, Acetazolamide, fundamentally alters the spatial distribution of enzyme inhibition in biological models [1]. Acetazolamide possesses a pKa of 7.4, allowing a significant un-ionized fraction to passively cross the blood-brain barrier and cellular membranes, thereby inhibiting ubiquitous intracellular CA II [2]. In contrast, Benzolamide's pKa of 3.2 ensures it remains almost entirely ionized at physiological pH 7.4[2]. This physicochemical divergence means that while Acetazolamide causes systemic tissue CA inhibition—evidenced by reductions in intraocular pressure and CNS side effects—Benzolamide restricts its action primarily to the extracellular space and the renal tubule, where it is actively concentrated [1]. Using Acetazolamide in place of Benzolamide will therefore invalidate assays designed to isolate extracellular buffering or renal-specific CA functions.

References

- [1] Collier et al. Benzolamide improves oxygenation and reduces acute mountain sickness during a high-altitude trek and has fewer side effects than acetazolamide at sea level. Physiol Rep. 2016.

- [2] Pickakers et al. Inhibition of Carbonic Anhydrase Accounts for the Direct Vascular Effects of Hydrochlorothiazide. Hypertension. 1999.

Ionization Profile for Restricted Membrane Permeability

The utility of Benzolamide in compartmentalized studies is driven by its acid dissociation constant. Benzolamide has a pKa of 3.2, whereas the standard comparator Acetazolamide has a pKa of 7.4 [1]. At a physiological pH of 7.4, Benzolamide is highly ionized, drastically reducing its ether/water partition coefficient compared to Acetazolamide [1]. This prevents passive diffusion into the central nervous system and intracellular spaces, allowing Benzolamide to act as a relatively impermeant probe for extracellular CA activity [2].

| Evidence Dimension | Acid dissociation constant (pKa) |

| Target Compound Data | pKa = 3.2 |

| Comparator Or Baseline | Acetazolamide (pKa = 7.4) |

| Quantified Difference | 4.2 log unit difference, resulting in near-complete ionization of Benzolamide at pH 7.4. |

| Conditions | Physiological pH 7.4 modeling. |

Procurement of Benzolamide is essential for laboratory workflows requiring in vivo and in vitro models where intracellular CA II must remain active while extracellular or luminal CAs are inhibited.

High-Affinity Inhibition of Membrane-Bound Carbonic Anhydrase IV

Benzolamide is highly effective at inhibiting membrane-bound carbonic anhydrases, which are oriented toward the extracellular space. Binding assays demonstrate that Benzolamide inhibits human CA IV with a Ki of 12 nM [1], and mouse CA IV with a Ki of approximately 0.2 to 0.3 µM[2]. When applied at 10 µM in wild-type hippocampal slices, Benzolamide amplifies evoked alkaline transients by 352%, effectively mimicking the physiological state of a CA IV / CA XIV double-knockout model [2].

| Evidence Dimension | Inhibitory constant (Ki) for human CA IV |

| Target Compound Data | Ki = 12 nM |

| Comparator Or Baseline | Baseline uninhibited CA IV activity |

| Quantified Difference | Nanomolar suppression of CA IV, achieving >90% inhibition at standard micromolar assay concentrations. |

| Conditions | In vitro CA assay, pH 7.4, 293.15 K. |

Validates Benzolamide as the premier pharmacological tool for studying extracellular pH buffering and CA IV/XIV-dependent transport mechanisms.

Selective Renal Action Without Ocular or CNS Crossover

Because Benzolamide is actively secreted by organic acid transporters in the renal tubule, it achieves high local concentrations in the kidney despite its low systemic tissue penetrance [1]. In comparative human trials, both Benzolamide (200 mg) and Acetazolamide (250-1000 mg) successfully induce alkaline diuresis and lower blood pH (e.g., pH 7.41 for Benzolamide vs. 7.44 for placebo) [1]. However, only Acetazolamide significantly lowers intraocular pressure, a marker of ciliary body penetrance [1]. Benzolamide achieves the desired renal metabolic acidosis without crossing into the eye or CNS.

| Evidence Dimension | Intraocular pressure reduction (marker of systemic penetrance) |

| Target Compound Data | No significant reduction in intraocular pressure at renal-effective doses. |

| Comparator Or Baseline | Acetazolamide (Significant reduction in intraocular pressure, P < 0.05). |

| Quantified Difference | Complete divergence in ocular penetrance while maintaining equivalent renal alkaline diuresis. |

| Conditions | In vivo human dosing (200 mg Benzolamide vs. 250 mg Acetazolamide). |

Makes Benzolamide the optimal compound for isolating renal CA inhibition without off-target CNS or ocular effects, a critical fit for mainstream physiological laboratory workflows.

Vasorelaxant Potency in Isolated Vessels

In isolated precontracted vascular models, Benzolamide demonstrates potent vasorelaxant properties that differ from highly lipophilic agents[1]. In guinea pig vessels, the pD2 (negative log of the concentration producing half-maximal response) for Benzolamide is 6.36, compared to 5.76 for Acetazolamide and 7.06 for the highly lipophilic Ethoxzolamide [1]. Because Benzolamide is hydrophilic, its ability to induce vasorelaxation strongly suggests that the vascular effects of CA inhibitors are mediated by extracellular or membrane-associated mechanisms rather than purely intracellular CA II inhibition [1].

| Evidence Dimension | Vasorelaxant potency (pD2) |

| Target Compound Data | pD2 = 6.36 ± 0.3 |

| Comparator Or Baseline | Acetazolamide (pD2 = 5.76 ± 0.1) |

| Quantified Difference | Benzolamide exhibits a 0.6 log unit higher potency (pD2) for vasorelaxation than Acetazolamide. |

| Conditions | Noradrenaline-precontracted guinea pig vessels. |

Provides researchers with a hydrophilic benchmark to prove that vascular relaxation by CA inhibitors does not strictly require intracellular penetration.

Extracellular pH Buffering and Neuroscience Models

Due to its inability to readily cross the blood-brain barrier or neuronal membranes at physiological pH, Benzolamide is the standard pharmacological agent for isolating the function of extracellular CA IV and CA XIV in hippocampal slices and whole-brain models [1].

Renal Physiology and Diuretic Research

Benzolamide is actively concentrated by renal organic acid transporters. It is the preferred compound for inducing alkaline diuresis and metabolic acidosis in vivo without confounding the experiment with widespread systemic or CNS CA inhibition [2].

Vascular Tone and Endothelial Transport Assays

Used as a hydrophilic control in myography and transendothelial flux assays (e.g., corneal endothelium or retinal arteries) to differentiate between the roles of membrane-bound (apical) CA activity and intracellular CA II activity [3].

Hypoxia and Respiratory Stimulus Model Development

Benzolamide is utilized in acute mountain sickness (AMS) and hypoxia research to stimulate ventilation via renal acidosis, serving as a superior mechanistic probe compared to Acetazolamide by eliminating psychomotor and CNS-depressant side effects [2].

References

- [1] Shah et al. Carbonic anhydrase IV and XIV knockout mice: Roles of the respective carbonic anhydrases in buffering the extracellular space in brain. PNAS, 2005.

- [2] Collier et al. Benzolamide improves oxygenation and reduces acute mountain sickness during a high-altitude trek and has fewer side effects than acetazolamide at sea level. Physiol Rep. 2016.

- [3] Pickakers et al. Inhibition of Carbonic Anhydrase Accounts for the Direct Vascular Effects of Hydrochlorothiazide. Hypertension. 1999.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Ciocci Pardo A, Díaz RG, González Arbeláez LF, Pérez NG, Swenson ER, Mosca SM, Alvarez BV. Benzolamide perpetuates acidic conditions during reperfusion and reduces myocardial ischemia-reperfusion injury. J Appl Physiol (1985). 2018 Aug 1;125(2):340-352. doi: 10.1152/japplphysiol.00957.2017. Epub 2017 Dec 21. PubMed PMID: 29357509.

3: Collier DJ, Wolff CB, Hedges AM, Nathan J, Flower RJ, Milledge JS, Swenson ER. Benzolamide improves oxygenation and reduces acute mountain sickness during a high-altitude trek and has fewer side effects than acetazolamide at sea level. Pharmacol Res Perspect. 2016 May 19;4(3):e00203. doi: 10.1002/prp2.203. eCollection 2016 Jun. PubMed PMID: 27433337; PubMed Central PMCID: PMC4876137.

4: Cecchi A, Winum JY, Innocenti A, Vullo D, Montero JL, Scozzafava A, Supuran CT. Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides derived from 4-isothiocyanato-benzolamide. Bioorg Med Chem Lett. 2004 Dec 6;14(23):5775-80. PubMed PMID: 15501039.

5: Supuran CT, Scozzafava A. Benzolamide is not a membrane-impermeant carbonic anhydrase inhibitor. J Enzyme Inhib Med Chem. 2004 Jun;19(3):269-73. PubMed PMID: 15499999.

6: Hempleman SC, Rodriguez TA, Bhagat YA, Begay RS. Benzolamide, acetazolamide, and signal transduction in avian intrapulmonary chemoreceptors. Am J Physiol Regul Integr Comp Physiol. 2000 Dec;279(6):R1988-95. PubMed PMID: 11080061.

7: Gottfried JA, Chesler M. Benzolamide inhibits low-threshold calcium currents in hippocampal pyramidal neurons. J Neurophysiol. 1995 Dec;74(6):2774-7. PubMed PMID: 8747235.

8: Teppema L, Berkenbosch A, DeGoede J, Olievier C. Carbonic anhydrase and control of breathing: different effects of benzolamide and methazolamide in the anaesthetized cat. J Physiol. 1995 Nov 1;488 ( Pt 3):767-77. PubMed PMID: 8576866; PubMed Central PMCID: PMC1156742.

9: Johanson CE. Differential effects of acetazolamide, benzolamide and systemic acidosis on hydrogen and bicarbonate gradients across the apical and basolateral membranes of the choroid plexus. J Pharmacol Exp Ther. 1984 Dec;231(3):502-11. PubMed PMID: 6094788.

10: Tucker BJ, Blantz RC. Studies on the mechanism of reduction in glomerular filtration rate after benzolamide. Pflugers Arch. 1980 Dec;388(3):211-6. PubMed PMID: 7193847.

11: Gennari FJ, Johns C, Caflisch CR. Effect of benzolamide on pH in the proximal tubules and peritubular capillaries of the rat kidney. Pflugers Arch. 1980 Aug;387(1):69-72. PubMed PMID: 6774315.

12: DuBose TD Jr, Pucacco LR, Seldin DW, Carter NW, Kokko JP. Microelectrode determination of pH and PCO2 in rat proximal tubule after benzolamide: evidence for hydrogen ion secretion. Kidney Int. 1979 Jun;15(6):624-9. PubMed PMID: 37362.

13: Hanson MA, Nye PC, Rao PS, Torrance RW. Effects of acetazolamide and benzolamide on the response of the carotid chemoreceptors to CQ2 [proceedings]. J Physiol. 1978 Nov;284:165P-166P. PubMed PMID: 731509.

14: Tucker BJ, Steiner RW, Gushwa LC, Blantz RC. Studies on the tubulo-glomerular feedback system in the rat. The mechanism of reduction in filtration rate with benzolamide. J Clin Invest. 1978 Nov;62(5):993-1004. PubMed PMID: 711863; PubMed Central PMCID: PMC371858.

15: Lang F, Quehenberger P, Greger R, Oberleithner H. Effect of benzolamide on luminal pH in proximal convoluted tubules of the rat kidney. Pflugers Arch. 1978 Jun 21;375(1):39-43. PubMed PMID: 28514.

16: Liddell NE, Maren TH. CO2 retention as a basis for increased toxicity of salicylate with acetazolamide: avoidance of increased toxicity with benzolamide. J Pharmacol Exp Ther. 1975 Oct;195(1):1-7. PubMed PMID: 241836.

17: Travis DM, Rolf LL, Berdick KA. Respiratory failure in oxygen-induced lung disease. A study of survival, development of hypoxemia, and response to benzolamide. Am Rev Respir Dis. 1972 Nov;106(5):740-51. PubMed PMID: 5078873.

18: Maren TH, Ellison AC. The teratological effect of benzolamide, a new carbonic anhydrase inhibitor. Johns Hopkins Med J. 1972 Feb;130(2):116-23. PubMed PMID: 5059470.

19: Kunau RT Jr. The influence of the carbonic anhydrase inhibitor, benzolamide (CL-11,366), on the reabsorption of chloride, sodium, and bicarbonate in the proximal tubule of the rat. J Clin Invest. 1972 Feb;51(2):294-306. PubMed PMID: 4621543; PubMed Central PMCID: PMC302127.

20: Broder LE, Oppelt WW. Effect of benzolamide on cerebrospinal fluid formation. J Pharmacol Exp Ther. 1969 Oct;169(2):271-6. PubMed PMID: 5824608.